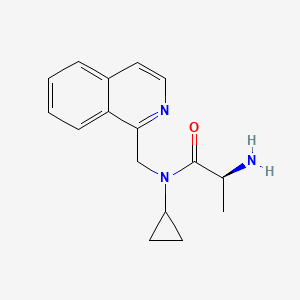

(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13468275

Molecular Formula: C16H19N3O

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N3O |

|---|---|

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C16H19N3O/c1-11(17)16(20)19(13-6-7-13)10-15-14-5-3-2-4-12(14)8-9-18-15/h2-5,8-9,11,13H,6-7,10,17H2,1H3/t11-/m0/s1 |

| Standard InChI Key | WKCCOWDAAHBWNM-NSHDSACASA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |

| SMILES | CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |

| Canonical SMILES | CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

Cyclopropyl group: A three-membered carbocyclic ring known for enhancing metabolic stability and modulating lipophilicity .

-

Isoquinoline scaffold: A bicyclic aromatic system common in alkaloids and kinase inhibitors .

-

(S)-2-Aminopropionamide backbone: A chiral center critical for stereoselective interactions with biological targets .

Molecular Formula:

Molecular Weight: 294.37 g/mol (calculated using PubChem data ).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.66 ± 0.15 | |

| PSA (Polar Surface Area) | 58.2 Ų | |

| Solubility | Low (DMSO-soluble) |

Synthesis and Structural Analogues

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Amide Coupling: Reacting (S)-2-aminopropionic acid with cyclopropylamine in the presence of DCC (dicyclohexylcarbodiimide) .

-

Isoquinoline Functionalization: Introducing the isoquinolin-1-ylmethyl group via nucleophilic substitution or reductive amination .

-

Chiral Resolution: Enantiomeric purity is achieved using chiral HPLC or asymmetric catalysis .

Key Reaction Conditions:

Table 2: Yield Optimization in Synthesis

| Step | Yield (%) | Conditions | Source |

|---|---|---|---|

| Amide Formation | 77 | DCM, 0–5°C, 2 hours | |

| Isoquinoline Attachment | 65 | THF, Pd(OAc)₂, 60°C |

Pharmacological Activity and Mechanisms

Target Engagement

Structural analogs of this compound exhibit affinity for:

-

Discoidin Domain Receptors (DDR1/2): Implicated in fibrosis and cancer progression .

-

Neuropeptide Y Receptors (NPY-Rs): Modulators of appetite and anxiety .

Table 3: Biological Activity of Analogues

| Analog Structure | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| N-Cyclopropyl-N-methylpropanamide | DDR1 | 8.2 ± 2.3 | |

| Isoquinoline-derivatized amides | NPY1-R | 0.13 |

Mechanistic Insights

-

DDR Inhibition: The cyclopropyl group enhances hydrophobic interactions with the kinase domain, while the isoquinoline moiety occupies the ATP-binding pocket .

-

Stereoselectivity: The (S)-configuration optimizes hydrogen bonding with residues in the NPY1-R binding site .

Challenges and Future Directions

Limitations

-

Low Solubility: Requires formulation strategies (e.g., nanoemulsions) .

-

Synthetic Complexity: High-resolution chiral separation increases production costs .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume